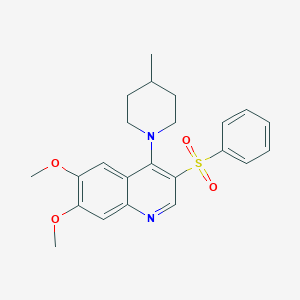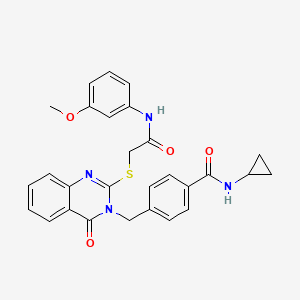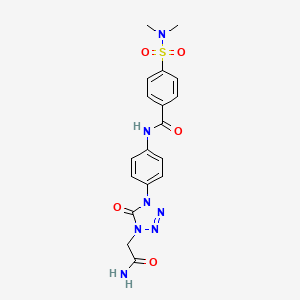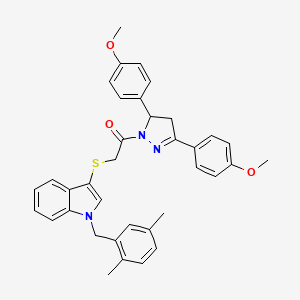
6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline” is a type of phytochemical1. Phytochemicals are chemical compounds produced by plants, and they often have biological significance. However, specific details about this compound, such as its occurrence in nature or its biological activity, are not readily available.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
While I couldn’t find explicit information on the molecular structure of this compound, it’s worth noting that databases like IMPPAT provide two-dimensional (2D) and three-dimensional (3D) chemical structures for the phytochemicals they catalogue1. This can be useful for understanding the compound’s structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Unfortunately, I couldn’t find any specific information on the physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The synthesis of related quinoline derivatives has been a topic of interest due to their potential medicinal and chemical properties. For instance, Mizuno et al. (2006) described efficient syntheses of metabolites of a closely related quinoline derivative, utilizing methanesulfonyl as a protective group for phenolic hydroxy in a Friedel–Crafts reaction, enabling a simpler synthetic route in high yield. This highlights a methodological advancement in synthesizing complex quinoline derivatives (M. Mizuno, M. Yamashita, Y. Sawai, K. Nakamoto, Mitsutaka Goto, 2006). Similarly, Roberts et al. (1994) demonstrated the transformation of 6,7-Dimethoxy-4-methylquinoline into marine alkaloids damirone A and B, showcasing the compound's versatility as a precursor for synthesizing biologically active molecules (D. Roberts, L. Venemalm, M. Álvarez, J. Joule, 1994).
Antitumor Activity
The potential antitumor activity of quinoline derivatives has been a significant area of research. Yamato et al. (1989) investigated fused tri- and tetracyclic quinolines for their DNA intercalative properties, KB cytotoxicity, and ability to induce topoisomerase II-dependent DNA cleavage. Some derivatives showed potent antitumor activities, indicating the promise of quinoline derivatives in cancer therapy (M. Yamato, Y. Takeuchi, K. Hashigaki, Y. Ikeda, M. Chang, K. Takeuchi, M. Matsushima, T. Tsuruo, T. Tashiro, S. Tsukagoshi, 1989).
Chemical Reactivity and Applications
Exploring the chemical reactivity and broader applications of quinoline derivatives, Son et al. (2010) synthesized the ambiphilic molecule 8-(dimesitylboryl)quinoline, which underwent rapid hydrolysis compared to other triorganoboranes. This reactivity suggests potential uses in developing new chemical reactions and materials (J. Son, Michael A. Pudenz, J. Hoefelmeyer, 2010).
Safety And Hazards
Zukünftige Richtungen
Databases like IMPPAT aim to digitize the wealth of information contained within traditional medicine and apply cheminformatic approaches to accelerate natural product-based drug discovery1. This could potentially include further research into compounds like “6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline”.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-16-9-11-25(12-10-16)23-18-13-20(28-2)21(29-3)14-19(18)24-15-22(23)30(26,27)17-7-5-4-6-8-17/h4-8,13-16H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLTZNAUSFHAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'~1~,N'~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'~1~,N'~3~-dimethylmalonohydrazide](/img/structure/B2439578.png)


![2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2439587.png)
![1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/no-structure.png)
![Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2439590.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439591.png)
![3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2439592.png)
![2-Thiopheneacetonitrile, alpha-[[3-(2-naphthalenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-](/img/structure/B2439593.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2439595.png)
![diethyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2439596.png)

